ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Ethyl 4-amino-2-hydroxybicyclo[222]octane-1-carboxylate is a bicyclic compound with a unique structure that includes an amino group, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of functional groups: The amino and hydroxyl groups can be introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene, and the amino group can be introduced through reductive amination of a ketone.
Esterification: The carboxylic acid group can be esterified using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, low temperature.
Substitution: Various nucleophiles (e.g., halides, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products
Oxidation: Formation of 4-oxo-2-hydroxybicyclo[2.2.2]octane-1-carboxylate.
Reduction: Formation of 4-amino-2-hydroxybicyclo[2.2.2]octane-1-methanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its bicyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound can be used in studies to understand the interactions of bicyclic compounds with biological macromolecules.
Industrial Applications: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with target proteins, while the bicyclic core provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-aminobicyclo[2.2.2]octane-1-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and applications.
4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can influence its solubility and reactivity.
Uniqueness
Ethyl 4-amino-2-hydroxybicyclo[222]octane-1-carboxylate is unique due to the combination of its functional groups and bicyclic structure
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-2-15-9(14)11-5-3-10(12,4-6-11)7-8(11)13/h8,13H,2-7,12H2,1H3 |
InChI Key |
WHYJZYOAIIOKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2O)N |
Origin of Product |
United States |
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